

# Introduction: A Privileged Scaffold for Discovery Chemistry

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## Compound of Interest

Compound Name: **2-Bromo-3-iodo-5-nitropyridine**

Cat. No.: **B1371635**

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The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.<sup>[1]</sup> Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical component in designing molecules that interact with biological targets.<sup>[1]</sup>

**2-Bromo-3-iodo-5-nitropyridine** emerges as a particularly valuable building block. It features three distinct points of functionality on the pyridine core: a nitro group, a bromine atom, and an iodine atom. The nitro group is a powerful electron-withdrawing group and can be a precursor to an amino group. The two different halogen atoms (bromo and iodo) at positions 2 and 3, respectively, provide orthogonal handles for sequential, site-selective cross-coupling reactions. This predictable, regioselective reactivity is the most significant strategic advantage of this reagent, enabling the controlled and stepwise construction of highly substituted pyridine derivatives, a crucial capability in modern drug discovery.<sup>[2][3]</sup>

## Physicochemical and Safety Profile

A clear understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

## Compound Properties

The key physicochemical properties of **2-Bromo-3-iodo-5-nitropyridine** are summarized below. This data is essential for calculating molar equivalents, understanding solubility, and planning purification strategies.

Property	Value	Source
CAS Number	25391-61-1	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	328.89 g/mol	<a href="#">[4]</a>
Physical Form	Solid	<a href="#">[4]</a>
SMILES String	[O-]--INVALID-LINK-- c1cnc(Br)c(I)c1	<a href="#">[4]</a>
InChI Key	MWN BICGZLNMEBT- UHFFFAOYSA-N	<a href="#">[4]</a>

## Safety and Handling

**2-Bromo-3-iodo-5-nitropyridine** is classified as acutely toxic if swallowed and requires careful handling.[\[4\]](#)

- GHS Classification: Acute Toxicity, Oral (Category 3).[\[4\]](#)
- Signal Word: Danger.[\[4\]](#)
- Hazard Statement: H301 (Toxic if swallowed).[\[4\]](#)
- Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[\[4\]](#)

### Handling Protocol:

- Always handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.

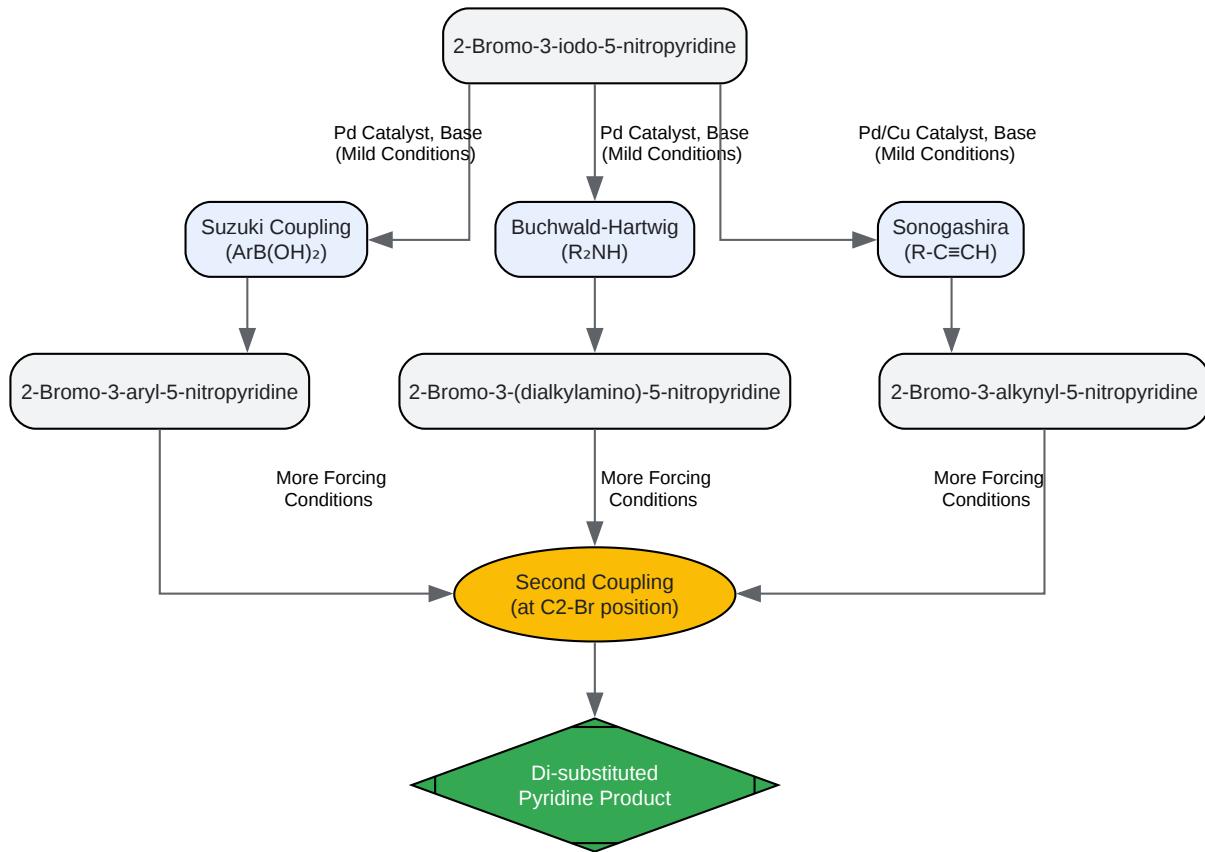
- Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.[8]

## The Core Synthetic Strategy: Regioselective Cross-Coupling

The primary utility of **2-Bromo-3-iodo-5-nitropyridine** lies in its capacity for sequential palladium-catalyzed cross-coupling reactions. The key to this strategy is the differential reactivity of the carbon-halogen bonds.

**The Causality of Regioselectivity:** In palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][9] The reactivity of halogens in this step follows the general trend: I > Br > Cl.[3] This is because the C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to cleavage by the palladium catalyst.

This reactivity difference allows for the selective functionalization of the C3-Iodo position under milder conditions, leaving the C2-Bromo position intact for a subsequent, different coupling reaction under more forcing conditions.



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Caption: Sequential functionalization workflow for **2-Bromo-3-iodo-5-nitropyridine**.

## Key Experimental Protocols

The following protocols are representative methodologies for leveraging the regioselective reactivity of **2-Bromo-3-iodo-5-nitropyridine**. These are designed as self-validating systems, incorporating in-process controls and standard purification techniques.

### Protocol: Regioselective Suzuki-Miyaura Coupling at the C3-Iodo Position

The Suzuki reaction is a robust method for forming carbon-carbon bonds.[\[10\]](#)[\[11\]](#) This protocol targets the more reactive C-I bond for arylation.

Objective: To synthesize a 2-Bromo-3-aryl-5-nitropyridine derivative.

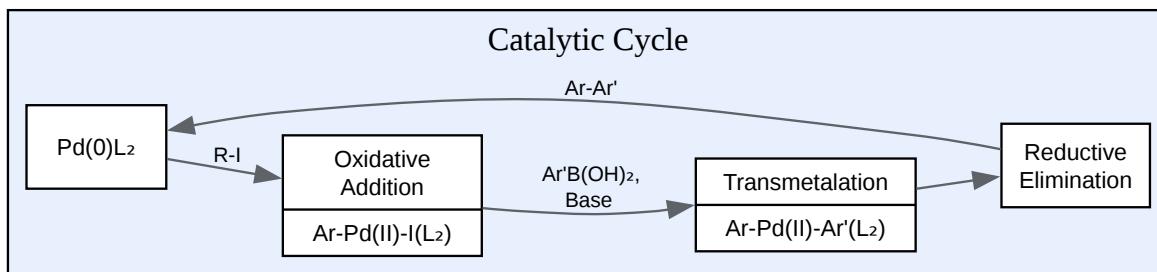
Materials:

- **2-Bromo-3-iodo-5-nitropyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate  $[\text{Pd}(\text{OAc})_2]$  (0.02 equiv)
- Triphenylphosphine  $[\text{PPh}_3]$  (0.08 equiv) or a more advanced ligand like SPhos.
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (3.0 equiv), aqueous solution (2M)
- 1,4-Dioxane and Water (4:1 mixture), degassed
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate and Hexanes for chromatography

Step-by-Step Methodology:

- Reaction Setup: To an oven-dried Schlenk flask, add **2-Bromo-3-iodo-5-nitropyridine**, the arylboronic acid,  $\text{Pd}(\text{OAc})_2$ , and the phosphine ligand.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the  $\text{Pd}(0)$  active catalyst is oxygen-sensitive.
- Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the aqueous potassium carbonate solution. The base is essential for activating the boronic acid for transmetalation.[\[9\]](#)[\[11\]](#)
- Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. The organic layer contains the product.
- Purification: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-Bromo-3-aryl-5-nitropyridine.
- Characterization: Confirm the structure and purity of the product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

## Protocol: Regioselective Buchwald-Hartwig Amination at the C3-Iodo Position

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, widely used in pharmaceutical synthesis.[12][13]

Objective: To synthesize a 2-Bromo-3-(amino)-5-nitropyridine derivative.

Materials:

- **2-Bromo-3-iodo-5-nitropyridine** (1.0 equiv)
- Primary or secondary amine (1.2 equiv)

- Tris(dibenzylideneacetone)dipalladium(0) [Pd<sub>2</sub>(dba)<sub>3</sub>] (0.015 equiv)
- Xantphos (0.03 equiv)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Anhydrous, degassed Toluene
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Step-by-Step Methodology:

- Reaction Setup (Glovebox): Due to the air-sensitivity of the catalyst, ligands, and base, it is best to weigh these reagents in an inert atmosphere glovebox. Add Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
- Reagent Addition: Outside the glovebox, add **2-Bromo-3-iodo-5-nitropyridine** to the tube. Evacuate and backfill with an inert gas.
- Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine coupling partner via syringe. Xantphos is a bulky, electron-rich ligand that facilitates both oxidative addition and the final reductive elimination step, which is often rate-limiting.[12]
- Heating and Monitoring: Heat the reaction to 100-110 °C. Monitor for completion by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over MgSO<sub>4</sub>, filter, and concentrate. Purify the crude material via flash column chromatography.
- Characterization: Confirm the structure via spectroscopic methods (NMR, MS).

## Protocol: Regioselective Sonogashira Coupling at the C3-Iodo Position

The Sonogashira coupling is the method of choice for creating C(sp<sup>2</sup>)-C(sp) bonds, linking the pyridine ring to an alkyne.[14][15]

Objective: To synthesize a 2-Bromo-3-(alkynyl)-5-nitropyridine derivative.

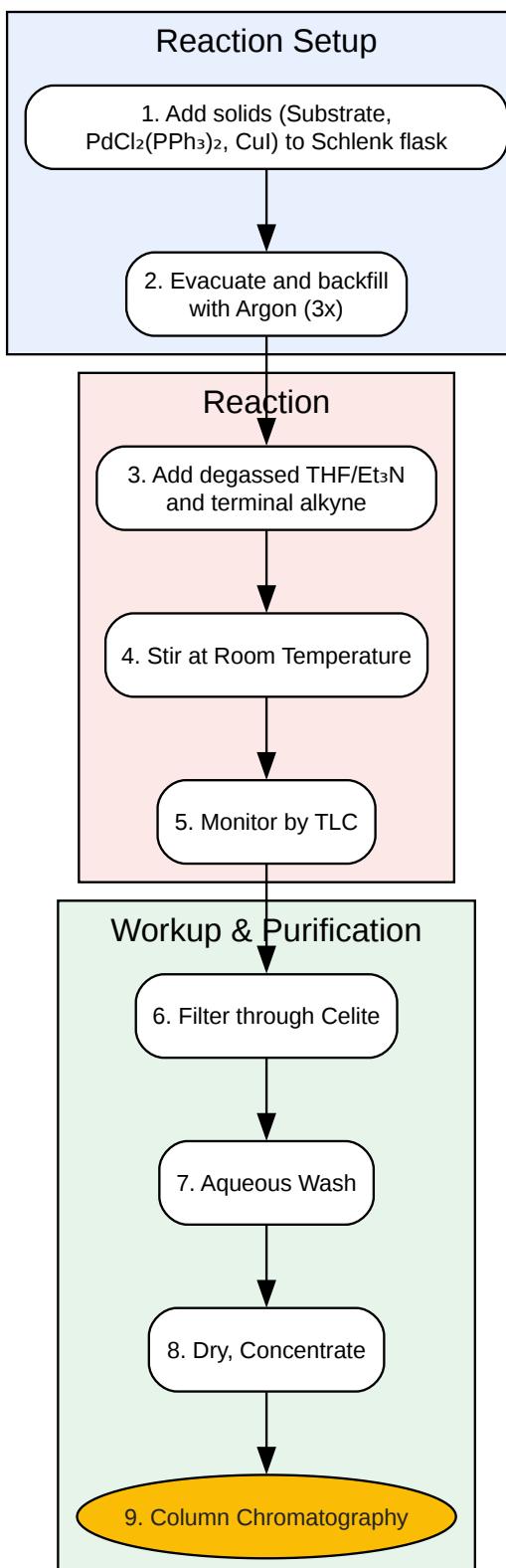
Materials:

- **2-Bromo-3-iodo-5-nitropyridine** (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>] (0.03 equiv)
- Copper(I) iodide (CuI) (0.05 equiv)
- Triethylamine (Et<sub>3</sub>N) and THF, degassed
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Step-by-Step Methodology:

- Reaction Setup: To a Schlenk flask, add **2-Bromo-3-iodo-5-nitropyridine**, PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, and CuI.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
- Solvent and Reagent Addition: Add degassed THF and triethylamine. The triethylamine serves as both the base and a solvent. Then, add the terminal alkyne via syringe. The CuI co-catalyst is crucial for activating the alkyne.[16][17]
- Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within a few hours. Monitor by TLC.
- Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
- Purification: Redissolve the crude product and wash with water to remove triethylamine salts. Dry the organic layer, concentrate, and purify by flash column chromatography.

- Characterization: Confirm the structure via NMR and MS.



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